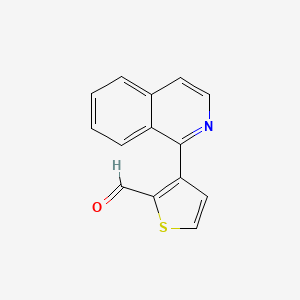
3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that combines the structural features of isoquinoline and thiophene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both isoquinoline and thiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of isoquinoline derivatives with thiophene-2-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a Vilsmeier reagent (a combination of DMF and POCl3) to produce thiophene-2-carbaldehyde. This intermediate is then reacted with isoquinoline under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety can engage in π-π stacking interactions, while the thiophene ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Similar in structure but with a nitrogen atom in the ring.
Thiophene derivatives: Compounds with modifications on the thiophene ring.
Isoquinoline derivatives: Compounds with various substituents on the isoquinoline ring.
Uniqueness
3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of isoquinoline and thiophene moieties in a single molecule.
Propiedades
Número CAS |
114196-65-5 |
|---|---|
Fórmula molecular |
C14H9NOS |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
3-isoquinolin-1-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-9-13-12(6-8-17-13)14-11-4-2-1-3-10(11)5-7-15-14/h1-9H |
Clave InChI |
OXTQVFXTMHHJPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C3=C(SC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)

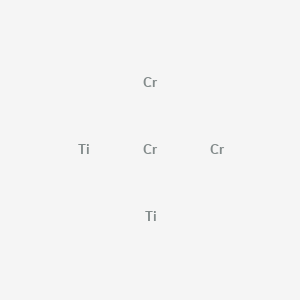
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
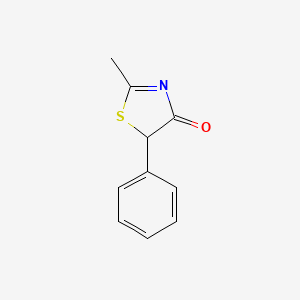

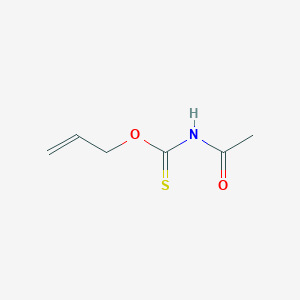
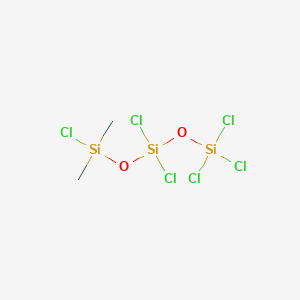



![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
